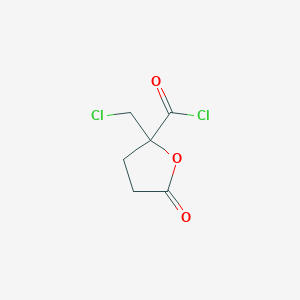![molecular formula C6H5N B13969795 2-Azabicyclo[4.1.0]hepta-2,4,6-triene CAS No. 591245-14-6](/img/structure/B13969795.png)
2-Azabicyclo[4.1.0]hepta-2,4,6-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azabicyclo[4.1.0]hepta-2,4,6-triene is a highly strained bicyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a nitrogen atom integrated into a bicyclic framework. The compound’s high strain energy and unique electronic properties make it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[4.1.0]hepta-2,4,6-triene typically involves the photolysis of phenyldiazomethane in cryogenic matrices. This process produces phenylcarbene, which then rearranges to form the desired bicyclic compound . The reaction conditions often require extremely low temperatures to stabilize the intermediate compounds and prevent rapid rearrangement.
Industrial Production Methods: Industrial production of this compound is challenging due to its high reactivity and instability. As a result, large-scale production methods are not well-established, and the compound is typically synthesized in small quantities for research purposes.
化学反应分析
Types of Reactions: 2-Azabicyclo[4.1.0]hepta-2,4,6-triene undergoes various types of chemical reactions, including rearrangement reactions, oxidation, and substitution reactions. One notable reaction is its rearrangement via heavy-atom tunneling, which limits its lifetime and observability .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include fluorine substituents, which help stabilize the compound by slowing down the tunneling rearrangement . The reactions often require cryogenic conditions to maintain the stability of the compound.
Major Products: The major products formed from reactions involving this compound include cycloheptatetraene and other rearranged bicyclic compounds .
科学研究应用
2-Azabicyclo[4.1.0]hepta-2,4,6-triene has several scientific research applications due to its unique structure and reactivity. In chemistry, it serves as a key intermediate in the study of arylcarbenes and their rearrangement mechanisms . In biology and medicine, its derivatives are explored for potential pharmaceutical applications, particularly in the synthesis of novel compounds with therapeutic properties . Additionally, the compound’s unique electronic properties make it a subject of interest in materials science and nanotechnology.
作用机制
The mechanism of action of 2-Azabicyclo[4.1.0]hepta-2,4,6-triene primarily involves its rearrangement via heavy-atom tunneling. This process allows the compound to transition through a potential energy barrier, even if the energy is too low to overcome the barrier classically . The molecular targets and pathways involved in this mechanism are primarily related to the compound’s high strain energy and unique electronic configuration.
相似化合物的比较
- Bicyclo[4.1.0]hepta-2,4,6-triene
- 1H-bicyclo[3.1.0]-hexa-3,5-dien-2-one
- 6-cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetate
Comparison: Compared to similar compounds, 2-Azabicyclo[4.1.0]hepta-2,4,6-triene is unique due to the presence of a nitrogen atom in its bicyclic framework. This structural feature contributes to its high strain energy and unique reactivity. Additionally, the compound’s ability to undergo heavy-atom tunneling rearrangement distinguishes it from other bicyclic compounds .
属性
CAS 编号 |
591245-14-6 |
|---|---|
分子式 |
C6H5N |
分子量 |
91.11 g/mol |
IUPAC 名称 |
2-azabicyclo[4.1.0]hepta-2,4,6-triene |
InChI |
InChI=1S/C6H5N/c1-2-5-4-6(5)7-3-1/h1-4,6H |
InChI 键 |
PFTLPJNGOLBBBM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC2N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


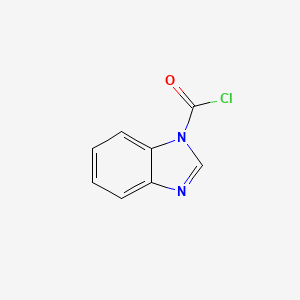
![2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B13969721.png)
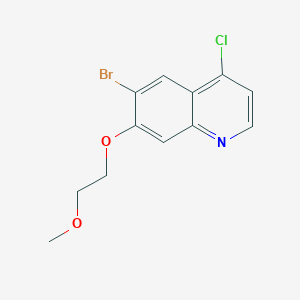
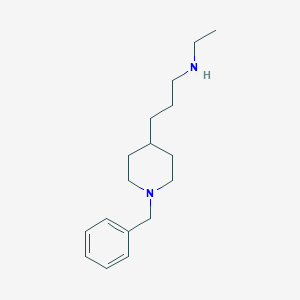
![1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester](/img/structure/B13969739.png)
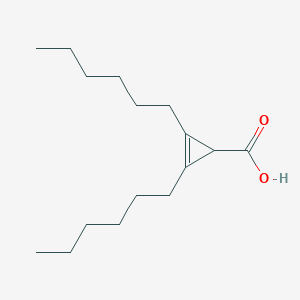
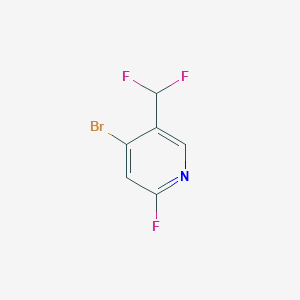
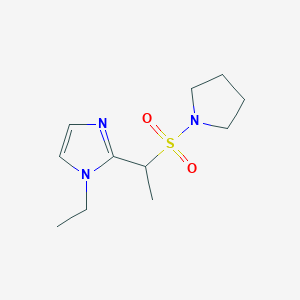
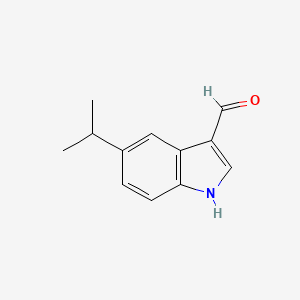
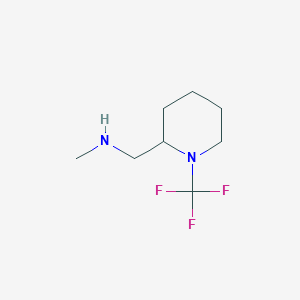
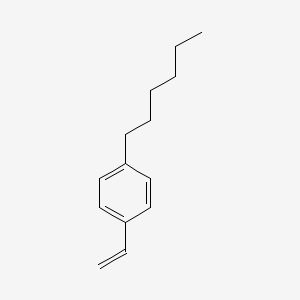
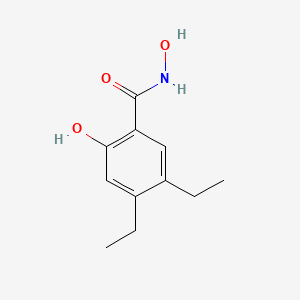
![ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B13969800.png)
